molecular formula C11H11F2N3 B1418628 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1156602-37-7

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1418628
CAS No.: 1156602-37-7
M. Wt: 223.22 g/mol
InChI Key: RIWMYQYFCDYJEP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-difluoroaniline with appropriate pyrazole precursors. One common method includes the cyclization of 2,4-difluorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or toluene, with the use of catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl-pyrazole derivatives.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazol-4-amine

Comparison: Compared to its analogs, 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the specific positioning of the difluorophenyl group and the presence of two methyl groups on the pyrazole ring. These structural differences can significantly influence its chemical reactivity, biological activity, and physical properties, making it a distinct compound with unique applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-6-11(14)7(2)16(15-6)10-4-3-8(12)5-9(10)13/h3-5H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMYQYFCDYJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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